![molecular formula C10H14O2 B134755 2-(4-Methoxyphenyl)propan-2-ol CAS No. 7428-99-1](/img/structure/B134755.png)
2-(4-Methoxyphenyl)propan-2-ol
Overview
Description
2-(4-Methoxyphenyl)propan-2-ol is a tertiary alcohol that is propan-2-ol substituted by a 4-methoxyphenyl group at position 2This compound is observed as a metabolite in cancer metabolism .
Mechanism of Action
Target of Action
2-(4-Methoxyphenyl)propan-2-ol is a tertiary alcohol that is propan-2-ol substituted by a 4-methoxyphenyl group at position 2 . It is a metabolite observed in cancer metabolism
Mode of Action
It is known to be a metabolite observed in cancer metabolism , suggesting it may interact with biochemical pathways involved in cancer progression.
Biochemical Pathways
As a metabolite observed in cancer metabolism , it may be involved in the complex network of metabolic pathways that are altered in cancer cells.
Pharmacokinetics
Its molecular weight is 16622 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
As a metabolite observed in cancer metabolism , it may influence the growth and proliferation of cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)propan-2-ol can be achieved through various methods. One common method involves the reduction of 4-methoxyacetophenone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-methoxyacetophenone. This process uses a metal catalyst such as palladium on carbon under hydrogen gas pressure. The reaction is carried out in a suitable solvent like methanol or ethanol .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxyacetophenone using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: It can be reduced to 4-methoxyphenylpropan-2-amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products Formed
Oxidation: 4-Methoxyacetophenone.
Reduction: 4-Methoxyphenylpropan-2-amine.
Substitution: 2-(4-Methoxyphenyl)propan-2-chloride or 2-(4-Methoxyphenyl)propan-2-bromide.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- 2-(4-Methoxyphenyl)propan-2-ol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic chemistry .
Synthesis of Pharmaceuticals
- The compound serves as a precursor for synthesizing pharmaceutical agents. For instance, it has been employed in the total synthesis of bioactive compounds such as tedarene A, showcasing its utility in medicinal chemistry .
Biological Research
Antimicrobial Properties
- Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This property makes it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties, particularly through its interaction with cyclooxygenase enzymes (COX). Studies suggest that it can inhibit COX-2 activity, which is crucial for reducing inflammation and pain .
Medicinal Applications
Therapeutic Potential
- Due to its biological activities, this compound is being explored for potential therapeutic applications. Its ability to modulate enzyme activity positions it as a promising candidate for drug development targeting inflammatory diseases and infections .
Case Studies
- Efficacy Against Resistant Strains : In studies assessing the efficacy of derivatives of this compound against resistant strains of bacteria like H. pylori, certain modifications have shown enhanced potency, indicating the importance of structural variations in developing effective antimicrobial agents.
- Cytotoxicity Assessments : Evaluations have demonstrated that specific derivatives possess lower cytotoxicity while maintaining antimicrobial efficacy, suggesting that careful selection of stereochemistry can optimize therapeutic profiles.
Industrial Applications
Production of Specialty Chemicals
- Beyond its applications in research and medicine, this compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial processes, including the manufacturing of fragrances and flavors .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)propan-2-ol: This compound has a similar structure but with a methyl group instead of a methoxy group.
2-(4-Hydroxyphenyl)propan-2-ol: This compound has a hydroxyl group instead of a methoxy group.
2-(4-Chlorophenyl)propan-2-ol: This compound has a chlorine atom instead of a methoxy group.
Uniqueness
2-(4-Methoxyphenyl)propan-2-ol is unique due to its methoxy group, which imparts distinct chemical properties and reactivity. The presence of the methoxy group can influence the compound’s solubility, boiling point, and reactivity in various chemical reactions .
Biological Activity
2-(4-Methoxyphenyl)propan-2-ol, also known as 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol, is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a methoxy group (-OCH₃) attached to a phenyl ring, which enhances its stability and reactivity. The unique methoxy substitution influences its interactions with biological systems, making it a subject of interest in medicinal chemistry.
Property | Description |
---|---|
Molecular Formula | C₁₀H₁₄O |
Molecular Weight | 150.22 g/mol |
Functional Groups | Alcohol, Ether |
Solubility | Soluble in organic solvents |
Antioxidant Activity
Research has indicated that this compound exhibits significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. In vitro studies demonstrate that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For example, derivatives of this compound have been tested for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of cell signaling pathways associated with cell growth and survival .
A notable case study involved the synthesis of novel derivatives that showed enhanced anticancer activity compared to their parent compounds. These derivatives were evaluated in human cancer cell lines, revealing IC₅₀ values indicating effective dose-response relationships .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies have indicated that this compound can protect neuronal cells from apoptosis induced by neurotoxic agents. This activity is thought to be mediated through the inhibition of pro-apoptotic factors and the activation of survival signaling pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy group enhances the electron-donating ability of the phenolic structure, allowing it to effectively neutralize free radicals.
- Modulation of Signaling Pathways : This compound can influence various intracellular signaling pathways that regulate cell survival and apoptosis, particularly in cancer cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting inflammatory mediators .
Study on Antioxidant Activity
A study published in MDPI highlighted the antioxidant capacity of this compound through DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration with increasing concentrations of the compound, supporting its use as a natural antioxidant .
Research on Anticancer Activity
In a recent investigation, derivatives of this compound were synthesized and tested against various cancer cell lines. The findings revealed that specific modifications to the compound's structure enhanced its cytotoxicity against breast and prostate cancer cells, indicating a promising avenue for further research into its therapeutic potential .
Properties
IUPAC Name |
2-(4-methoxyphenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-10(2,11)8-4-6-9(12-3)7-5-8/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXOWZOXTDBCHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20225298 | |
Record name | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7428-99-1 | |
Record name | 4-Methoxy-α,α-dimethylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7428-99-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methoxyphenyl)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007428991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxy-alpha,alpha-dimethylbenzyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20225298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-α,α-dimethylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.245 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-METHOXYPHENYL)PROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8FG2V8WGD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-(4-methoxyphenyl)propan-2-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062603 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-(4-Methoxyphenyl)propan-2-ol formation in the context of trans-anethole photo-oxygenation?
A1: The research paper [] investigates the photo-oxygenation of trans-anethole, a major component of anise essential oil, using tetraphenylporphyrin (TPP) as a singlet oxygen sensitizer. The study identifies this compound as one of the key products alongside 4-methoxybenzaldehyde and erythro and threo 1-(4-methoxyphenyl)propane-1,2-diol. This finding is significant as it sheds light on the potential degradation pathways of trans-anethole upon exposure to light and oxygen, which could have implications for the stability and shelf life of anise essential oil and related products.
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